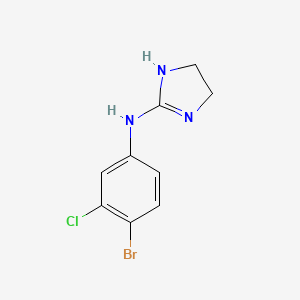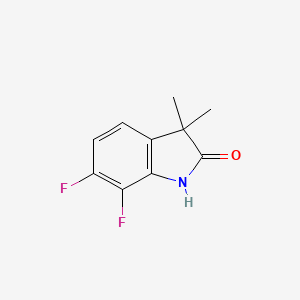
1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is characterized by a piperidine ring substituted with an isobutoxycarbonyl group and a carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with isobutyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the isobutoxycarbonyl group . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isobutoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutoxycarbonyl group can modulate the activity of these targets by altering their conformation or binding properties. This modulation can affect various biochemical pathways, leading to the observed effects of the compound .
Comparison with Similar Compounds
Similar compounds to 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid include:
Isonipecotic acid: A piperidine derivative with a carboxylic acid group in the iso position.
1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: Another piperidine derivative with a tert-butoxycarbonyl group.
Compared to these compounds, this compound is unique due to its specific isobutoxycarbonyl substitution, which can confer different chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(2-methylpropoxycarbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-8(2)7-16-11(15)12-5-3-4-9(6-12)10(13)14/h8-9H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
OGBLPMCCEJATPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)N1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


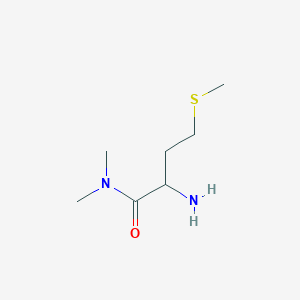
![Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13209103.png)
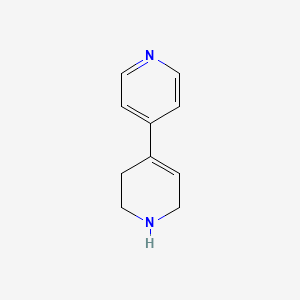
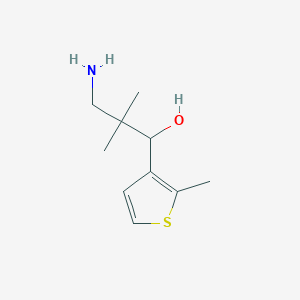

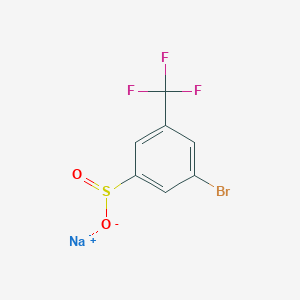
![{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol](/img/structure/B13209134.png)
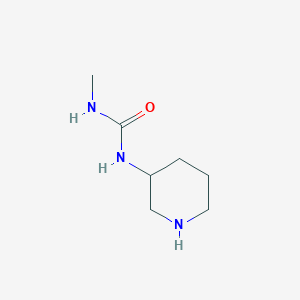

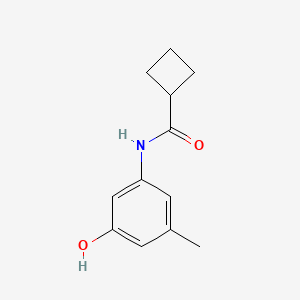
![2-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13209168.png)
